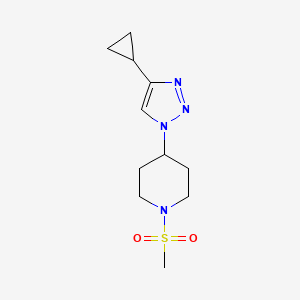
N-(2-fluorophenyl)-2,2-diphenylacetamide
Vue d'ensemble
Description
N-(2-fluorophenyl)-2,2-diphenylacetamide, also known as FDP, is a synthetic compound with potential applications in the field of medicinal chemistry. It belongs to the class of diphenylacetamide derivatives and has a molecular weight of 325.38 g/mol. FDP has gained interest due to its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The exact mechanism of action of N-(2-fluorophenyl)-2,2-diphenylacetamide is not fully understood. However, it is thought to act by inhibiting the activity of enzymes involved in various biological processes, including cell proliferation, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2,2-diphenylacetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of DNA, RNA, and proteins, which are essential for cell proliferation. N-(2-fluorophenyl)-2,2-diphenylacetamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, N-(2-fluorophenyl)-2,2-diphenylacetamide has been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species, which are involved in neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluorophenyl)-2,2-diphenylacetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research purposes. N-(2-fluorophenyl)-2,2-diphenylacetamide is also stable under normal laboratory conditions, making it easy to handle and store. However, N-(2-fluorophenyl)-2,2-diphenylacetamide has some limitations for use in lab experiments. It is a relatively new compound, and its effects on various biological processes are not fully understood. Additionally, N-(2-fluorophenyl)-2,2-diphenylacetamide has low solubility in water, which can limit its use in certain experimental setups.
Orientations Futures
There are several future directions for research on N-(2-fluorophenyl)-2,2-diphenylacetamide. One area of interest is the potential use of N-(2-fluorophenyl)-2,2-diphenylacetamide as an anti-cancer agent. Further studies are needed to determine the efficacy of N-(2-fluorophenyl)-2,2-diphenylacetamide in various types of cancer and to elucidate its mechanism of action. Another area of interest is the potential use of N-(2-fluorophenyl)-2,2-diphenylacetamide in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to determine the neuroprotective effects of N-(2-fluorophenyl)-2,2-diphenylacetamide and its potential as a therapeutic agent. Additionally, further studies are needed to determine the safety and toxicity profile of N-(2-fluorophenyl)-2,2-diphenylacetamide in humans.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-2,2-diphenylacetamide has been studied for its potential therapeutic applications in various diseases. One study showed that N-(2-fluorophenyl)-2,2-diphenylacetamide inhibited the proliferation of cancer cells in vitro and in vivo, making it a potential anti-cancer agent. Another study demonstrated that N-(2-fluorophenyl)-2,2-diphenylacetamide had anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(2-fluorophenyl)-2,2-diphenylacetamide has also been studied for its potential neuroprotective effects in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO/c21-17-13-7-8-14-18(17)22-20(23)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBABNGXTYKQILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194136 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-fluorophenyl)-2,2-diphenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(2-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842870.png)

![N'-[1-(2-chlorophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B3842876.png)
![N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide](/img/structure/B3842885.png)

![4-methoxy-N'-[phenyl(4-pyridinyl)methylene]benzohydrazide](/img/structure/B3842900.png)

![(2-{4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-morpholinyl}ethyl)dimethylamine](/img/structure/B3842906.png)

![4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3842917.png)
![N-methyl-N-(1-methyl-4-piperidinyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B3842926.png)
![2-amino-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B3842936.png)
![3-nitro-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842946.png)